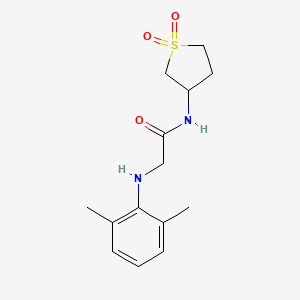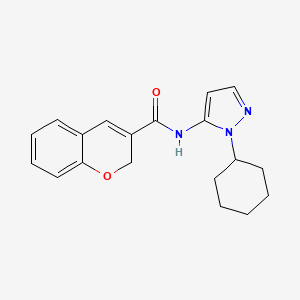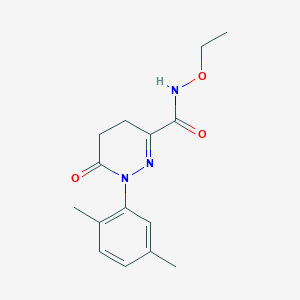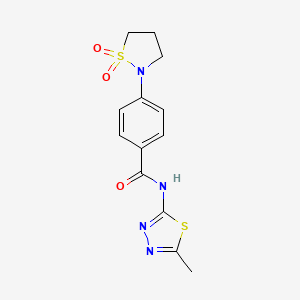
5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile, also known as Dimebon, is a small molecule drug that has been the focus of scientific research due to its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems, including acetylcholine, serotonin, and dopamine. 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile has been shown to improve cognitive function and memory in preclinical and clinical studies. The drug has also been shown to improve motor function in patients with Huntington's disease. 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile has been investigated for its neuroprotective and anti-inflammatory properties, which may be beneficial in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile has several advantages for lab experiments, including its relatively low toxicity and ability to cross the blood-brain barrier. However, the drug has a short half-life and may require frequent dosing in preclinical and clinical studies. 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile also has limited solubility in water, which may pose challenges for formulation and delivery.
Orientations Futures
There are several future directions for the study of 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile, including the investigation of its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Further research is also needed to fully understand the mechanism of action of 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile and to develop more effective formulations and delivery methods for the drug.
In conclusion, 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile is a small molecule drug that has been the focus of scientific research due to its potential therapeutic applications in various neurological disorders. The synthesis of 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile involves a multistep process, and the drug has been shown to improve cognitive function, memory, and motor function in preclinical and clinical studies. 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile has several advantages for lab experiments, but also has limitations that may pose challenges for formulation and delivery. Further research is needed to fully understand the mechanism of action of 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile and to develop more effective formulations and delivery methods for the drug.
Méthodes De Synthèse
The synthesis of 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile involves a multistep process that includes the reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form 2,3-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2,3-dimethoxyphenyl-2-amino-propane, which is further reacted with 2-bromo-5-chloropentanenitrile to yield 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile.
Applications De Recherche Scientifique
5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. The drug has been shown to improve cognitive function, memory, and motor function in preclinical and clinical studies. 5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile has also been investigated for its neuroprotective and anti-inflammatory properties.
Propriétés
IUPAC Name |
5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-25-20-15-18-11-14-24(13-8-4-7-12-23)22(17-9-5-3-6-10-17)19(18)16-21(20)26-2/h3,5-6,9-10,15-16,22H,4,7-8,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFTWDVCBPMITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)CCCCC#N)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)pentanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butan-2-yl-2-[[4-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7545910.png)
![2-(1-cyclopropyltetrazol-5-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7545913.png)
![2-[(5-bromothiophen-2-yl)methyl-methylamino]-N-(2-ethoxyphenyl)propanamide](/img/structure/B7545914.png)


![3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7545926.png)

![propan-2-yl 2,4-dimethyl-5-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7545949.png)




![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)